molecular formula C9H5BrClN3O B7897373 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine CAS No. 1065484-70-9

3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine

Cat. No.: B7897373
CAS No.: 1065484-70-9
M. Wt: 286.51 g/mol
InChI Key: AERSMHFXOLIMOA-UHFFFAOYSA-N
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Description

3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 6 and a 2-bromopyridin-3-yloxy group at position 2. This structure combines pyridazine and pyridine moieties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its bromine and chlorine substituents enhance electrophilic reactivity, facilitating cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations .

Properties

IUPAC Name

3-(2-bromopyridin-3-yl)oxy-6-chloropyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN3O/c10-9-6(2-1-5-12-9)15-8-4-3-7(11)13-14-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERSMHFXOLIMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671852
Record name 3-[(2-Bromopyridin-3-yl)oxy]-6-chloropyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-70-9
Record name 3-[(2-Bromo-3-pyridinyl)oxy]-6-chloropyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Bromopyridin-3-yl)oxy]-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and antitumor properties based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with both bromine and chlorine atoms, which may influence its reactivity and biological interactions. The presence of the pyridine moiety is significant as pyridine derivatives are known for their diverse pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Pyridine compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundS. aureusTBD
This compoundE. coliTBD
Pyridine derivative APseudomonas aeruginosa56 ± 0.5
Pyridine derivative BKlebsiella pneumoniae55 ± 0.5

The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit promising antibacterial activity, suggesting that modifications in the structure can enhance efficacy.

Antiviral Activity

In light of the COVID-19 pandemic, there has been an increased focus on the antiviral properties of compounds containing pyridine structures. While specific data on this compound's antiviral activity is limited, related pyridine compounds have demonstrated effectiveness against viruses such as SARS-CoV-2.

Case Study:
A study reported that certain pyridine derivatives showed significant antiviral activity against influenza viruses, leading to a reduction in viral load in infected models. The structural characteristics that contributed to this activity include the presence of electron-withdrawing groups and optimal hydrophobicity .

Antitumor Activity

The potential antitumor properties of pyridine derivatives have been increasingly documented. Compounds similar to this compound have shown selective cytotoxicity towards cancer cell lines while sparing normal cells.

Table 2: Antitumor Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Compound XMDA-MB-231 (TNBC)0.126
Compound YNon-cancer MCF10A>10

These findings suggest that modifications to the pyridine structure can lead to compounds with enhanced selectivity for cancer cells, making them promising candidates for further development.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in microbial growth or cancer progression. The presence of halogen atoms may enhance binding affinity and specificity towards these targets.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

One of the primary applications of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine is its potential as an anticancer agent. Research indicates that compounds with similar structural motifs have been effective in inhibiting various kinases involved in cancer progression.

  • Case Study : A study on pyridazine derivatives highlighted their ability to inhibit c-KIT kinase, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT mutations could lead to significant therapeutic benefits in cancer treatment .

1.2 Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, particularly in the context of monoamine oxidase (MAO) inhibition.

  • Biological Activity : Similar pyridazine derivatives have shown promising results as MAO-B inhibitors, which are critical for developing treatments for neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.

SubstituentActivityIC50 (µM)Notes
BromineEnhances potency0.039Critical for receptor interaction
ChlorineModulates lipophilicity0.013Important for cellular uptake
Pyridin-3-yloxyEssential for activity-Provides structural stability

Pharmacological Studies

3.1 In Vivo Efficacy

Pharmacological studies have indicated that compounds similar to this compound exhibit significant anti-tumor activity in vivo.

  • Findings : Animal models treated with these compounds demonstrated reduced tumor sizes compared to control groups, suggesting their potential as effective therapeutic agents .

3.2 Cytotoxicity Assessment

The cytotoxic effects of this compound are essential for evaluating its safety profile.

  • Cytotoxicity Results : Related derivatives displayed low cytotoxicity at various concentrations, indicating a favorable therapeutic index and potential for further development as a therapeutic agent .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chlorine at position 6 of the pyridazine ring and the bromine at position 2 of the pyridine moiety are primary sites for nucleophilic substitution.

Chlorine Substitution

  • Amine Displacement : Reaction with ammonia or primary amines under reflux in polar aprotic solvents (e.g., DMF, DMSO) yields 6-amino derivatives. For example:
    C9H5BrClN3O+NH3C9H6BrN4O+HCl\text{C}_9\text{H}_5\text{BrClN}_3\text{O} + \text{NH}_3 \rightarrow \text{C}_9\text{H}_6\text{BrN}_4\text{O} + \text{HCl}
    Conditions: 80–100°C, 12–24 hours, yields 65–78% .

  • Hydrazine Incorporation : Hydrazine hydrate replaces the chlorine to form hydrazinopyridazine derivatives, which serve as intermediates for cyclocondensation reactions .

Bromine Substitution

  • Suzuki–Miyaura Coupling : The bromine undergoes palladium-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives.
    Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, dioxane/water (4:1), 90°C, 8 hours, yields 70–85% .

Acidic Hydrolysis

  • Chlorine to Hydroxyl : Treatment with concentrated HCl (6M) at 60°C converts the 6-chloro group to a hydroxyl, forming 3-(2-bromo-pyridin-3-yloxy)-6-hydroxypyridazine. Reaction time: 4–6 hours, yields 55–60% .

Basic Hydrolysis

  • Ether Cleavage : Under strong basic conditions (NaOH, ethanol/H₂O, reflux), the ether linkage breaks, yielding 2-bromo-3-hydroxypyridine and 6-chloropyridazine-3-ol. Yields: ~50% .

Cyclocondensation and Heterocycle Formation

  • Triazole Formation : Reacting with 1,2,4-triazoles in the presence of CuI and K₂CO₃ generates fused triazolo-pyridazine systems.
    Example:
    C9H5BrClN3O+C2H3N3C11H6BrClN6O\text{C}_9\text{H}_5\text{BrClN}_3\text{O} + \text{C}_2\text{H}_3\text{N}_3 \rightarrow \text{C}_{11}\text{H}_6\text{BrClN}_6\text{O}
    Conditions: 120°C, 24 hours, yields 40–50% .

Biological Activity Correlations

Derivatives of this compound demonstrate notable pharmacological properties:

Derivative StructureBiological ActivityIC₅₀ / EC₅₀Source
6-Hydrazinopyridazine analogc-Met kinase inhibition0.3–10 nM
Triazolo-pyridazine hybridAnticancer (HepG2 cell line)3.5 μM
Biaryl-coupled productThyroid hormone receptor modulation85 nM

Comparative Reaction Conditions Table

Reaction TypeReagents/ConditionsProductYield
Chlorine-amine substitutionNH₃, DMF, 80°C, 12h6-Amino derivative65–78%
Bromine Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, dioxane, 90°CBiaryl-coupled pyridazine70–85%
Acidic hydrolysis6M HCl, 60°C, 4h6-Hydroxypyridazine55–60%
Triazole cyclocondensationCuI, K₂CO₃, DMSO, 120°C, 24hTriazolo[4,3-b]pyridazine40–50%

This compound’s versatility in nucleophilic substitution, coupling, and heterocycle-forming reactions makes it a critical intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and anticancer agents . Experimental protocols prioritize palladium catalysis for cross-couplings and acidic/basic hydrolysis for functional group interconversions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity, solubility, and applications can be contextualized by comparing it to analogs with related substitution patterns or functional groups. Below is a detailed analysis:

Substituent Effects on Reactivity

  • 3-Bromo-6-chloropyridazine (CAS 89089-18-9) :
    Shares the pyridazine core with bromo and chloro substituents but lacks the pyridin-3-yloxy group. This simpler structure is often used in nucleophilic aromatic substitution (SNAr) reactions. The absence of the bulky pyridin-3-yloxy group increases its solubility in polar aprotic solvents like DMF .

  • 3-Bromo-6-(pyridin-2-yl)pyridazine (CAS 1005036-23-6): Substitutes a pyridin-2-yl group instead of pyridin-3-yloxy.
  • 3-Bromo-6-morpholinopyridazine (CAS 927673-86-7): Replaces the chloro group with a morpholine ring. The electron-donating morpholine group reduces electrophilicity at position 6, making it less reactive in SNAr but more stable under acidic conditions .

Physicochemical Properties

Compound Name Molecular Weight Solubility Key Functional Groups Reference
3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine 315.53 Moderate in DCM, DMSO Bromo, chloro, pyridin-3-yloxy N/A
3-Chloro-6-hydrazinylpyridazine (CAS 17284-97-8) 144.56 High in water, ethanol Hydrazine, chloro
3-Bromo-6-chloro-N-methylpyridin-2-amine (CAS 1845690-58-5) 221.47 Soluble in THF, chloroform Bromo, chloro, methylamine
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate (CAS 1142192-22-0) 276.51 Low in water; high in acetone Acrylate ester, bromo, chloro

Notes:

  • The pyridin-3-yloxy group in the target compound introduces steric bulk, reducing solubility in non-polar solvents compared to smaller analogs like 3-bromo-6-chloropyridazine .
  • Hydrazine-substituted derivatives (e.g., 3-Chloro-6-hydrazinylpyridazine) exhibit higher aqueous solubility due to hydrogen-bonding capacity .

Preparation Methods

Halogenation of Pyridazine Intermediates

The 6-chloro-pyridazine core is typically synthesized via chlorination of pyridazine derivatives. For example, 2-bromo-3-hydroxypyridine undergoes nucleophilic substitution with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds at elevated temperatures (80–120°C) over 12–24 hours, yielding the target compound with moderate to high purity.

A critical optimization parameter is the stoichiometric ratio of the pyridazine precursor to the brominated pyridine derivative. Excess bromopyridine (1.2–1.5 equivalents) ensures complete substitution, while catalytic amounts of copper(I) iodide (CuI) enhance reaction efficiency by facilitating oxidative addition.

Bromination of Pyridine Moieties

The 2-bromo-pyridin-3-yloxy group is introduced via electrophilic bromination. 3-Hydroxypyridine is treated with phosphorus tribromide (PBr₃) or bromine (Br₂) in dichloromethane (DCM) at 0–5°C to prevent over-bromination. The resulting 2-bromo-3-hydroxypyridine is then coupled to 6-chloro-pyridazine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) or via SNAr mechanisms.

Table 1: Bromination Reaction Conditions

ParameterValue/Range
Reactant3-Hydroxypyridine
Brominating AgentPBr₃ (1.1 eq)
SolventDCM
Temperature0–5°C
Reaction Time2–4 hours
Yield68–75%

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions enable the formation of the pyridinyloxy linkage. For instance, 3-amino-6-chloro-pyridazine is converted to its boronic ester derivative, which couples with 2-bromo-3-iodopyridine in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate (K₂CO₃). This method achieves regioselectivity but requires stringent anhydrous conditions and inert atmospheres.

Key Optimization Factors :

  • Catalyst loading: 2–5 mol% Pd(dppf)Cl₂

  • Solvent system: Dioxane/water (3:1 v/v)

  • Temperature: 80–100°C

  • Yield: 55–62%

Ullmann-Type Coupling

Copper-mediated Ullmann coupling offers a cost-effective alternative for forming the C–O bond between pyridazine and bromopyridine. A mixture of 6-chloro-3-iodopyridazine and 2-bromo-3-hydroxypyridine reacts with copper(I) oxide (Cu₂O) in dimethylacetamide (DMAc) at 130°C for 18–24 hours. Ligands such as 1,10-phenanthroline improve catalytic activity, increasing yields to 70–78%.

One-Pot Multistep Synthesis

Recent advancements involve telescoping halogenation and coupling steps into a single reactor. For example, 3-hydroxypyridine is brominated in situ using N-bromosuccinimide (NBS) and subsequently coupled to 6-chloro-pyridazine without intermediate isolation. This approach reduces purification steps and improves overall efficiency (yield: 65–72%).

Critical Considerations :

  • Compatibility of solvents across reaction stages

  • Sequential addition of reagents to prevent side reactions

  • Real-time monitoring via TLC or HPLC to track intermediate formation

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Structural confirmation relies on:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J = 2.4 Hz, 1H, pyridazine-H), 7.98–7.94 (m, 1H, pyridine-H), 7.10 (dd, J = 8.6 Hz, 1H, pyridine-H).

  • HRMS : m/z calcd. for C₉H₅BrClN₃O [M+H]⁺: 286.51, found: 286.51 .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsPurposeYieldReference
12-Bromo-3-hydroxypyridine, KOH, THFDeprotonation and activation75-85%
26-Chloropyridazine, refluxSNAr coupling60-70%
3Recrystallization (DMF)Purification90-95% purity

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:
Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretch at ~560 cm⁻¹, C-Cl stretch at ~680 cm⁻¹). Mass spectrometry (MS) confirms molecular weight via parent ion peaks (e.g., m/z 412, 414, 416 for isotopic Br/Cl patterns). Elemental analysis validates stoichiometry, though discrepancies in carbon content (e.g., 34.8% calculated vs. 38.3% observed) may arise due to solvent retention or impurities .

Advanced: How can computational chemistry predict reactivity or guide synthesis optimization?

Answer:
Quantum mechanical calculations (e.g., DFT) model reaction pathways, transition states, and electronic effects. For instance, ICReDD integrates computational reaction path searches with experimental data to optimize conditions (e.g., solvent selection, temperature) and predict regioselectivity in SNAr reactions. This reduces trial-and-error experimentation by 30-50% .

Advanced: How to resolve discrepancies in elemental analysis data during characterization?

Answer:
Discrepancies (e.g., carbon content) may stem from incomplete solvent removal or hygroscopic intermediates. Mitigation strategies include:

  • Prolonged drying under vacuum.
  • Repeating analysis with freshly recrystallized samples.
  • Cross-validation via X-ray crystallography or NMR .

Basic: What are the known chemical reactivities of this compound in cross-coupling reactions?

Answer:
The bromine atom participates in Suzuki-Miyaura couplings with boronic acids (Pd catalysis), while the chlorine can undergo Ullmann-type couplings. Hypochlorite-mediated transformations (e.g., chlorination of allylamines) are also reported, requiring strict control of oxidizing conditions .

Advanced: What strategies exist for designing catalytic systems using this compound as a ligand?

Answer:
The pyridazine and pyridine moieties act as electron-deficient ligands for transition metals (e.g., Pd, Ru). In hydroformylation, steric effects from the bromine substituent influence catalytic activity. Computational docking studies help optimize metal-ligand coordination geometry, improving turnover frequency (TOF) by 20-40% .

Basic: What safety protocols are recommended when handling this compound?

Answer:
Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (H335 hazard). Storage under inert atmosphere (N₂/Ar) at 2-8°C prevents decomposition. Emergency protocols include rinsing exposed skin with water and contacting poison control (P261, P305+P351+P338) .

Advanced: How to analyze reaction byproducts when synthesizing derivatives of this compound?

Answer:
Liquid chromatography-mass spectrometry (LC-MS) coupled with high-resolution MS (HRMS) identifies byproducts (e.g., dehalogenated species or dimerization products). Isotopic labeling (e.g., ²H/¹³C) tracks reaction pathways, while kinetic studies differentiate primary vs. secondary decomposition .

Basic: What are the solubility properties and how do they influence experimental design?

Answer:
The compound is highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. This necessitates solvent selection for reactions (e.g., DMF for SNAr) and column chromatography (silica gel, hexane/EtOAc eluent) for purification .

Advanced: What role does steric/electronic configuration play in its reactivity as a substrate?

Answer:
The bromine’s electron-withdrawing effect activates the pyridazine ring for nucleophilic attack, while steric hindrance from the pyridine-oxy group directs substitution to the para position. Frontier molecular orbital (FMO) analysis predicts electrophilic/nucleophilic sites, validated by Hammett constants (σ⁺) .

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